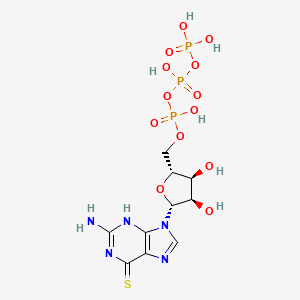

6-Thioguanosine triphosphate

Description

Contextualization within Purine (B94841) Analog Research

Purine analogs are a class of compounds structurally similar to naturally occurring purines, adenine (B156593) and guanine (B1146940), which are essential building blocks of nucleic acids. The research into these analogs, including 6-TGTP, is driven by the desire to develop molecules that can selectively target and disrupt cellular processes in rapidly proliferating cells, such as cancer cells, or in modulating immune responses. nih.govnih.gov 6-TGTP, as a thio-analog of guanosine (B1672433) triphosphate (GTP), competes with its natural counterpart in various enzymatic reactions. tandfonline.com This competition is the cornerstone of its mechanism of action, leading to its incorporation into DNA and RNA, which can halt replication and transcription. tandfonline.compatsnap.com The study of 6-TGTP and other purine analogs provides crucial insights into the intricacies of purine metabolism and its role in health and disease. researchgate.net

Significance as an Active Metabolite in Cellular Systems Research

6-Thioguanosine (B559654) triphosphate is not administered directly but is formed within cells from its precursor, 6-thioguanine (B1684491) (6-TG), or other thiopurine drugs like azathioprine (B366305) and 6-mercaptopurine (B1684380). tandfonline.comcaymanchem.com These prodrugs undergo extensive metabolic conversion to become active 6-thioguanine nucleotides (6-TGNs), with 6-TGTP being a major and crucial component. tandfonline.commdpi.com

Once formed, 6-TGTP exerts its effects through several mechanisms. A primary mode of action is its incorporation into RNA, disrupting its function. tandfonline.compatsnap.com Furthermore, its deoxyribonucleotide counterpart, 6-thiodeoxyguanosine triphosphate (6-TdGTP), is incorporated into DNA, leading to replication errors and cell cycle arrest. tandfonline.comacs.org

Beyond its role in nucleic acid synthesis, 6-TGTP has been identified as a key inhibitor of small GTP-binding proteins (G proteins), particularly Rac1. wikipedia.orgnih.gov By binding to Rac1 in place of GTP, 6-TGTP inhibits its activation, a process crucial for T-cell proliferation and other cellular functions. tandfonline.comkarger.com This specific interaction with Rac1 highlights the multifaceted role of 6-TGTP in cellular systems and is a significant area of ongoing research. nih.govresearchgate.net

Historical Perspectives of Research on Thiopurine Nucleotide Analogs

The journey of thiopurine nucleotide analogs began in the 1950s with the pioneering work of George Hitchings and Gertrude Elion, who rationally designed these compounds to interfere with nucleic acid biosynthesis. nih.govresearchgate.net Their research, which earned them a Nobel Prize, led to the development of clinically significant drugs like 6-mercaptopurine and 6-thioguanine. nih.govnih.gov Initially developed for cancer therapy, the immunosuppressive properties of these compounds were soon recognized, expanding their application to autoimmune diseases and organ transplantation. nih.govdarmzentrum-bern.ch

Early research focused on the antimetabolite properties of thiopurines, primarily their ability to inhibit de novo purine synthesis and their incorporation into DNA and RNA. nih.govcapes.gov.br Over the decades, a more nuanced understanding of their mechanisms has emerged. A significant milestone was the discovery of the role of the enzyme thiopurine S-methyltransferase (TPMT) in the metabolism of thiopurines, which explained inter-individual variations in drug response and toxicity. wikipedia.org

More recently, research has unveiled the intricate interactions of thiopurine metabolites with cellular signaling pathways. The identification of Rac1 as a direct molecular target for 6-TGTP provided a new dimension to the understanding of their immunosuppressive effects, independent of their incorporation into nucleic acids. tandfonline.comkarger.com This continuous evolution of knowledge underscores the enduring importance of thiopurine nucleotide analogs in both clinical practice and fundamental biomedical research.

Detailed Research Findings

The biochemical impact of 6-Thioguanosine triphosphate is multifaceted, stemming from its actions as a fraudulent nucleotide. Its incorporation into nucleic acids and its interaction with GTPases lead to significant cellular consequences.

| Feature | Description | References |

| Metabolic Activation | 6-Thioguanine is converted to 6-thioguanosine monophosphate (TGMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TGMP is then phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and subsequently to the active this compound (TGTP). | tandfonline.compatsnap.comwikipedia.org |

| Incorporation into RNA | 6-TGTP is incorporated into RNA, which can disrupt RNA synthesis and function, impairing protein synthesis and cellular metabolism. | tandfonline.compatsnap.com |

| Incorporation into DNA | The diphosphate form, TGDP, can be converted to the deoxyribonucleotide form, 6-thiodeoxyguanosine triphosphate (TdGTP), which is then incorporated into DNA. This leads to DNA strand breaks and faulty repair. | tandfonline.comnih.gov |

| Inhibition of GTPases | 6-TGTP binds to and inhibits the activation of small GTPases, most notably Rac1. This binding is competitive with GTP and disrupts downstream signaling pathways. | tandfonline.comcaymanchem.comnih.gov |

| Induction of Apoptosis | The inhibition of Rac1 by 6-TGTP in T-cells blocks the GDP exchange factor Vav1, leading to T-cell apoptosis. | tandfonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H16N5O13P3S |

|---|---|

Molecular Weight |

539.25 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

QENYANNAQSWPLM-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

Synonyms |

2-amino-6-mercapto-9-ribofuranosylpurine 5'-triphosphate 6-mercapto-GTP 6-thioguanosine 5'-triphosphate 9-beta-D-ribofuranosyl-2-amino-6-mercaptopurine 5'-triphosphate S6-GTP thioGTP |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Conversions of 6 Thioguanosine Triphosphate

Biosynthesis and Metabolic Activation Pathways of Thiopurine Prodrugs Leading to 6-Thioguanosine (B559654) Triphosphate

The journey from inactive prodrugs like azathioprine (B366305) (AZA), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG) to the active 6-thioguanine nucleotides (6-TGNs), including 6-TGTP, is a multi-step intracellular process. mdpi.com AZA is initially converted to 6-MP, which then enters a complex metabolic network. mdpi.comnih.gov 6-TG, in contrast, has a more direct route to activation. nih.gov

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Mediated Conversions

A crucial initial step in the activation of thiopurines is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). mdpi.com This enzyme converts 6-MP into 6-thioinosine monophosphate (6-TIMP) and directly converts 6-TG into 6-thioguanosine monophosphate (6-TGMP). nih.govtandfonline.comnih.gov The conversion of 6-MP to 6-TIMP by HGPRT is a critical juncture, as 6-TIMP serves as a precursor for the eventual formation of 6-TGNs. pharmgkb.orgwiley.com Similarly, the direct conversion of 6-TG to 6-TGMP by HGPRT represents a more streamlined activation pathway. nih.govnih.gov

Kinase-Mediated Phosphorylation Steps (e.g., Monophosphate, Diphosphate (B83284), Triphosphate Formation)

Following the initial conversion to their respective monophosphate forms, a series of phosphorylation steps, mediated by various kinases, are required to generate the active triphosphate metabolite. 6-TGMP is sequentially phosphorylated to 6-thioguanosine diphosphate (6-TGDP) and then to the pharmacologically active 6-thioguanosine triphosphate (6-TGTP). nih.govtandfonline.com This phosphorylation cascade is essential for the ultimate cytotoxic effects of thiopurines. The family of 6-TGNs consists of 6-TGMP, 6-TGDP, and 6-TGTP. nih.govuni-muenchen.de

In the pathway originating from 6-MP, 6-TIMP can be converted to 6-TGNs through a two-step process involving inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS). pharmgkb.orgdrugbank.com This ultimately leads to the formation of 6-TGMP, which then enters the same phosphorylation cascade to become 6-TGDP and 6-TGTP. pharmgkb.orgdrugbank.com

Ribonucleotide Reductase Activity in Deoxythioguanosine Triphosphate Formation

A portion of the 6-TGDP formed can be acted upon by the enzyme ribonucleotide reductase. This enzyme converts 6-TGDP into 6-deoxythioguanosine diphosphate (6-dTGDP). tandfonline.com Subsequently, 6-dTGDP is phosphorylated to form 6-deoxythioguanosine triphosphate (6-dTGTP), another active metabolite that can be incorporated into DNA. tandfonline.comresearchgate.net

Inactivation and Catabolic Pathways Affecting this compound Levels

The intracellular concentrations of 6-TGTP and other active thioguanine nucleotides are tightly controlled by competing catabolic pathways that inactivate these metabolites.

Thiopurine S-Methyltransferase (TPMT) Role in Methylation

Thiopurine S-methyltransferase (TPMT) is a key enzyme in a major inactivation pathway for thiopurines. mdpi.com TPMT catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP) and of 6-TIMP to form 6-methylthioinosine (B81876) monophosphate (6-MTIMP). nih.govwiley.com This methylation diverts the metabolic flow away from the production of the active 6-TGNs. wiley.com TPMT can also methylate 6-TG and 6-TGNs directly. nih.govuni-muenchen.de The activity of TPMT is a significant determinant of the balance between active 6-TGNs and methylated metabolites, with high TPMT activity leading to lower levels of 6-TGNs. mdpi.comwiley.com

Nudix Hydrolase Motif 15 (NUDT15) Hydrolysis of Thioguanine Nucleotides

A more recently identified and crucial enzyme in the catabolism of active thioguanine nucleotides is Nudix Hydrolase Motif 15 (NUDT15). mdpi.com NUDT15 functions to hydrolyze the active triphosphate forms, converting 6-TGTP and 6-dTGTP back to their respective monophosphate forms, 6-TGMP and 6-deoxythioguanosine monophosphate (6-dTGMP). mdpi.comtandfonline.com This dephosphorylation effectively prevents the incorporation of the active triphosphates into RNA and DNA, thus inactivating them. tandfonline.com

| Enzyme Category | Enzyme Name | Substrate(s) | Product(s) | Metabolic Pathway |

| Activation | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | 6-Mercaptopurine (6-MP), 6-Thioguanine (6-TG) | 6-Thioinosine Monophosphate (6-TIMP), 6-Thioguanosine Monophosphate (6-TGMP) | Biosynthesis |

| Kinases | 6-Thioguanosine Monophosphate (6-TGMP), 6-Thioguanosine Diphosphate (6-TGDP) | 6-Thioguanosine Diphosphate (6-TGDP), this compound (6-TGTP) | Biosynthesis | |

| Ribonucleotide Reductase | 6-Thioguanosine Diphosphate (6-TGDP) | 6-Deoxythioguanosine Diphosphate (6-dTGDP) | Biosynthesis | |

| Inactivation | Thiopurine S-Methyltransferase (TPMT) | 6-Mercaptopurine (6-MP), 6-Thioinosine Monophosphate (6-TIMP), 6-Thioguanine (6-TG), 6-Thioguanine Nucleotides (6-TGNs) | 6-Methylmercaptopurine (6-MMP), 6-Methylthioinosine Monophosphate (6-MTIMP), 6-Methylthioguanine (6-MTG), Methylated 6-TGNs | Catabolism |

| Nudix Hydrolase Motif 15 (NUDT15) | This compound (6-TGTP), 6-Deoxythioguanosine Triphosphate (6-dTGTP) | 6-Thioguanosine Monophosphate (6-TGMP), 6-Deoxythioguanosine Monophosphate (6-dTGMP) | Catabolism |

Inosine Triphosphate Pyrophosphatase (ITPase) Activity

Inosine Triphosphate Pyrophosphatase (ITPase), encoded by the ITPA gene, is a crucial enzyme for maintaining the fidelity of nucleotide pools within the cell. wiley.comd-nb.info Its primary function is to hydrolyze non-canonical purine (B94841) nucleoside triphosphates, such as inosine triphosphate (ITP) and xanthosine (B1684192) triphosphate (XTP), preventing their incorporation into RNA and DNA. wiley.com In the context of thiopurine metabolism, ITPase plays an indirect but significant role by acting on a specific intermediate, 6-thioinosine triphosphate (6-thio-ITP). d-nb.infoildcare.nl

When thiopurines like azathioprine and 6-mercaptopurine are administered, they are converted intracellularly to 6-thioinosine monophosphate (6-TIMP). jgld.ro This monophosphate can then be phosphorylated to 6-thioinosine diphosphate (6-TIDP) and subsequently to 6-thio-ITP. researchgate.netresearchgate.net ITPase catalyzes the pyrophosphohydrolysis of 6-thio-ITP back to 6-thio-IMP. d-nb.infoildcare.nl This action places 6-thio-ITP in a futile cycle of phosphorylation and dephosphorylation. d-nb.info

Research has demonstrated that while ITP is the preferred substrate for human erythrocyte ITPase, the enzyme also efficiently converts 6-thio-ITP to 6-thio-IMP. ildcare.nl In contrast, 6-methylthio-ITP, another metabolite in the thiopurine pathway, is a poor substrate for ITPase. ildcare.nl Individuals with genetic polymorphisms in the ITPA gene may have decreased or deficient ITPase activity. d-nb.info In these individuals, the impaired hydrolysis can lead to the accumulation of 6-thio-ITP. researchgate.netresearchgate.netresearchgate.net This accumulation is thought to be associated with certain adverse reactions to thiopurine therapy. d-nb.info

| Substrate | ITPase Activity Level | Product of Conversion | Reference |

|---|---|---|---|

| Inosine Triphosphate (ITP) | Preferred Substrate | Inosine Monophosphate (IMP) | ildcare.nl |

| 6-thioinosine triphosphate (6-thio-ITP) | Efficiently Converted | 6-thioinosine monophosphate (6-thio-IMP) | ildcare.nl |

| 6-methylthio-ITP | Poor Substrate | N/A | ildcare.nl |

Xanthine (B1682287) Oxidase/Dehydrogenase (XOD) Pathways

Xanthine Oxidase/Dehydrogenase (XOD) is a pivotal enzyme in purine degradation, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.net In thiopurine metabolism, XOD provides a major catabolic (inactivation) pathway that competes with the anabolic (activation) pathways leading to the formation of 6-TGNs. encyclopedia.pubnih.gov

XOD is primarily located in the liver and intestines and is responsible for the first-pass metabolism of thiopurines like 6-mercaptopurine (6-MP). researchgate.netoncohemakey.com It metabolizes a significant portion of 6-MP into the inactive metabolite 6-thiouric acid (6-TUA), thereby reducing the amount of 6-MP available for conversion into active 6-TGNs. encyclopedia.pubnih.govoncohemakey.com Similarly, 6-thioguanine (6-TG) can be deaminated by guanine (B1146940) deaminase to 6-thioxanthine, which is then oxidized by XOD to 6-TUA. nih.govwikipedia.org This catabolic process represents a significant route of drug inactivation. avma.org

The activity of XOD can vary between individuals, in part due to genetic polymorphisms. nih.gov This variability has clinical implications; individuals who are poor XOD metabolizers may have an increased risk of adverse effects from thiopurines due to higher levels of active metabolites, while rapid metabolizers may experience therapy failure due to excessive drug inactivation. encyclopedia.pubnih.govmdpi.com The interaction with XOD is so significant that inhibitors of this enzyme, such as allopurinol, are known to drastically increase the levels of active thiopurine metabolites by shunting the precursors away from the catabolic XOD pathway and towards the anabolic pathways. nih.govresearchgate.net By diverting 6-MP and 6-TG away from the activation cascade, the XOD pathway directly limits the ultimate production of this compound.

| Thiopurine Precursor | Action of XOD | Resulting Metabolite | Impact on 6-thio-GTP Synthesis | Reference |

|---|---|---|---|---|

| 6-Mercaptopurine (6-MP) | Oxidation | 6-Thiouric Acid (6-TUA) | Decreased availability of precursor for conversion to 6-TGNs | encyclopedia.pubnih.gov |

| 6-Thioguanine (6-TG) | Oxidation of its metabolite, 6-Thioxanthine | 6-Thiouric Acid (6-TUA) | Decreased availability of precursor for conversion to 6-TGNs | nih.govwikipedia.org |

Molecular Mechanisms of Action of 6 Thioguanosine Triphosphate

Incorporation into Nucleic Acids

The cytotoxic effects of thiopurine drugs like 6-thioguanine (B1684491) are largely attributed to the metabolic conversion to their nucleotide forms and subsequent incorporation into DNA and RNA. oup.comportlandpress.com This integration of fraudulent bases disrupts normal cellular processes, including DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis. pharmgkb.orgresearchgate.net

Mechanisms of 6-Thioguanine Deoxyribonucleotide (6-TdGTP) Incorporation into DNA

The deoxyribonucleoside triphosphate of 6-thioguanine, 6-TdGTP, is a key metabolite responsible for the genotoxic effects of thiopurine therapy. nih.govacs.org It is recognized as a substrate by DNA polymerases and incorporated into the nascent DNA strand during replication. nih.govnih.govnih.gov The frequency of this incorporation in the DNA of leukocytes from patients undergoing treatment can range from one 6-thioguanine (s6G) base per 32,000 to 4,000 guanine (B1146940) bases. mdpi.comencyclopedia.pub

Multiple human DNA polymerases can utilize 6-TdGTP as a substrate, substituting it for the natural deoxyguanosine triphosphate (dGTP). nih.govnih.gov Studies using purified human DNA polymerases α, δ, and γ from the K562 human leukemia cell line have shown that 6-TdGTP efficiently stimulates DNA synthesis in the absence of dGTP. nih.gov The patterns of chain extension with 6-TdGTP are identical to those observed with dGTP, indicating that it is readily incorporated at the 3' end of the growing DNA chain. nih.gov

Structural analysis of mammalian DNA polymerase β (pol β) in complex with 6-TdGTP reveals that the modified nucleotide is accommodated in the active site and utilizes Watson-Crick base pairing interactions similar to those of the unmodified dGTP. nih.gov The modifications on the nucleotide are positioned in the major groove of the duplex DNA within an open cavity of the polymerase. nih.gov

| DNA Polymerase | Substrate | Apparent Km (µM) | Relative Vmax (% of natural substrate) |

|---|---|---|---|

| Polymerase α | dGTP | 1.2 | 100 |

| 6-TdGTP | 1.2 | 75-50 | |

| Polymerase δ | dGTP | 2.8 | 100 |

| 6-TdGTP | 3.6 | 75-50 | |

| Polymerase γ | dGTP | 0.8 | 100 |

| 6-TdGTP | 0.8 | 75-50 |

Kinetic parameters of dGTP and 6-TdGTP for human DNA polymerases. The apparent Michaelis constant (Km) values for dGTP and 6-TdGTP are very similar for polymerases α, δ, and γ. nih.gov However, the maximal velocity (Vmax) for the incorporation of 6-TdGTP is 25-50% lower than that of the corresponding natural substrate, dGTP. nih.gov

While 6-TdGTP is readily incorporated into DNA, its presence can lead to mispairing during subsequent rounds of replication, contributing to its mutagenic effects. nih.gov Studies have shown that 6-thioguanine (s6G) can mispair with thymine (B56734) (T), leading to C-to-T transitions and C-to-A transversions. nih.gov The presence of s6G:T mispairs can be recognized by the mismatch repair (MMR) system. nih.gov This recognition and subsequent attempts at repair can lead to DNA strand breaks and cell cycle arrest, which are key aspects of thiopurine-induced cytotoxicity. patsnap.comaacrjournals.org

The fidelity of DNA replication with s6G has been examined using the large Klenow fragment of E. coli DNA polymerase I. The misinsertion frequency of thymine opposite s6G is 7 x 10-4. nih.gov Although s6G primarily pairs with cytosine (C), the weakened Watson-Crick hydrogen bonds in the s6G:C pair can lead to a modest opening of the base pair toward the major groove, potentially increasing the single-stranded character of the DNA. researchgate.netoup.com

Substrate Recognition by DNA Polymerases

Mechanisms of 6-Thioguanosine (B559654) Triphosphate (6-TGTP) Incorporation into RNA

In addition to its incorporation into DNA, the ribonucleoside triphosphate form, 6-TGTP, is incorporated into RNA. pharmgkb.orgtandfonline.comtandfonline.comresearchgate.net This incorporation disrupts RNA synthesis and function, affecting protein synthesis and cellular metabolism, further contributing to the cytotoxic effects of thiopurines. patsnap.com

RNA polymerases recognize 6-TGTP as a substrate and incorporate it into RNA transcripts. rsc.org Studies have shown that 6-TGTP can be effectively incorporated into RNA by bacteriophage T7 and SP6 RNA polymerases. rsc.orgnih.gov The incorporation of 6-thioguanosine into various RNA species has been observed, with mRNA showing the most abundant incorporation. researchgate.net This incorporation of 6-thioguanosine into RNA can lead to downstream effects such as altered RNA editing. researchgate.net

Interference with Purine (B94841) Metabolism

Beyond its incorporation into nucleic acids, 6-thioguanosine triphosphate interferes with cellular signaling pathways by acting as a fraudulent substrate for GTP-binding proteins. springermedizin.dewikipedia.org A key target of 6-TGTP is the small GTPase Rac1 (Ras-related C3 botulinum toxin substrate 1). springermedizin.dejci.orgaai.org

6-TGTP binds to Rac1 in place of GTP, leading to the inhibition of Rac1 activation. tandfonline.comjci.org This inhibition is specific, as while 6-TGTP can also bind to other Rho-GTPases like Cdc42 and RhoA, it primarily blocks the activity of Rac1 and Rac2. aai.org The binding of 6-TGTP to Rac1 converts a costimulatory signal into an apoptotic signal, particularly in T lymphocytes. mdpi.comencyclopedia.pubjci.org This occurs because the guanine nucleotide exchange factor Vav1 is unable to exchange the 6-TGDP bound to Rac1, preventing its reactivation and leading to the suppression of downstream signaling pathways, including those involving MAP kinase kinase (MEK) and NF-κB. jci.orgaai.org This ultimately results in a mitochondrial pathway of apoptosis. jci.org

Modulation of Nucleotide Pool Regulation

The active metabolites of 6-thioguanine, collectively known as 6-thioguanine nucleotides (6-TGNs), accumulate within the cell. wikipedia.org 6-TGTP is the most abundant of these, comprising approximately 80% of the total 6-TGN pool in some measurements. mdpi.com The accumulation of these fraudulent nucleotides, alongside the reduction of canonical purines like ATP and GMP, creates a state of energetic and replicative stress. portlandpress.com This disruption of nucleotide homeostasis is a key component of the compound's mechanism of action, contributing to the induction of apoptosis. portlandpress.commdpi.com The balance between anabolic pathways producing active 6-TGNs and catabolic pathways determines the net concentration of these active metabolites and, consequently, their cytotoxic and immunomodulatory effects. wiley.com

Interactions with Guanine Triphosphatases (GTPases) and Related Signaling Pathways

Beyond its effects on nucleotide synthesis, 6-TGTP directly interacts with and modulates the function of small GTP-binding proteins (GTPases), which are critical regulators of numerous cellular signaling pathways.

Binding Affinity and Specificity with Small GTPases (e.g., Rac1, Rac2, Ras, Cdc42, RhoA)

Research has identified the small GTPase Rac1 as a primary molecular target of 6-TGTP. wiley.comoncohemakey.comjci.orgmdpi.comencyclopedia.pub 6-TGTP binds directly to Rac1, competing with the natural ligand, guanosine (B1672433) triphosphate (GTP). mdpi.comnih.govjci.org This binding event is crucial, as it converts a costimulatory signal, such as that from CD28 in T-cells, into an apoptotic one. nih.gov

While Rac1 is a key target, studies have shown that 6-TGTP can bind to a variety of other small GTPases. In vitro experiments have demonstrated that 6-TGTP can bind not only to Rac1 and its isoform Rac2 , but also to RhoA , Cdc42 , and even GTPases from different families like Ran and Rab. caymanchem.comnih.gov Interestingly, it does not appear to bind to Ras under the same conditions. jci.orgnih.gov

Despite this broad binding capability, the functional consequence of this interaction appears to be more specific. 6-TGTP selectively inhibits the activation of Rac1 and Rac2, but not the closely related Rho family members Cdc42 or RhoA in primary T-cells. caymanchem.comnih.gov The binding of 6-TGTP to Rac1 does not directly prevent its interaction with downstream effectors like p21-activated kinase (PAK). nih.gov Instead, the mechanism involves preventing the exchange of the hydrolyzed 6-thio-GDP for a new GTP, effectively locking Rac1 in an inactive state over time. nih.govaai.org

Impact on Downstream Signaling Cascades (e.g., NF-κB, STAT-3 Activation)

The inhibition of Rac1 activation by 6-TGTP has profound consequences for downstream signaling cascades that regulate cell survival, proliferation, and inflammatory responses. aai.orgnih.gov By blocking Rac1, 6-TGTP effectively suppresses the activation of its target genes. mdpi.comnih.gov

One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.govaai.orgnih.gov Rac1 is involved in the signaling cascade that leads to NF-κB activation. aai.org Treatment with 6-TGTP has been shown to significantly reduce TNF-α-induced NF-κB activation in endothelial cells. aai.orgnih.gov This suppression contributes to the anti-inflammatory and immunosuppressive effects of the compound. aai.orgnih.gov

Similarly, the STAT-3 (Signal Transducer and Activator of Transcription 3) pathway, which is also involved in inflammatory responses, is impacted. encyclopedia.pubuva.nl Rac1 activation is linked to the inflammatory cascade that includes STAT-3, and by inhibiting Rac1, 6-TGTP can suppress this pathway, ultimately promoting apoptosis in T-cells. encyclopedia.pub

Other signaling components downstream of Rac1 are also inhibited, including the JNK (c-Jun N-terminal kinase) pathway and the anti-apoptotic protein Bcl-xL. wiley.comnih.govaai.orgnih.gov The suppression of these pro-survival signals leads to a shift towards a mitochondrial pathway of apoptosis. mdpi.comnih.gov

Other Molecular Target Interactions

Effects on Adenylosuccinate Synthetase and CTP Synthase

Beyond the major pathways of purine synthesis and GTPase signaling, metabolites of 6-thioguanine have been shown to interact with other specific enzymes involved in nucleotide metabolism.

Adenylosuccinate synthetase is an enzyme in the purine nucleotide cycle that catalyzes the first committed step in the synthesis of AMP from IMP. Research using X-ray crystallography has shown that 6-thiophosphoryl-IMP, a related thiopurine metabolite, can become entrapped in the active site of adenylosuccinate synthetase from Escherichia coli. jenabioscience.com This suggests a potential mechanism for disrupting the synthesis of adenine (B156593) nucleotides, further contributing to the imbalance of the nucleotide pool.

CTP Synthase is responsible for the synthesis of cytidine (B196190) triphosphate (CTP) from UTP, with GTP typically acting as an allosteric activator. Studies on E. coli CTP synthase have revealed that while the requirements for GTP activation are stringent, the criteria for inhibition are more relaxed. jenabioscience.com this compound has been noted in the context of CTP synthase inhibition, suggesting it may interfere with the enzyme's function, potentially by competing with the natural activator, GTP. jenabioscience.comscbt.com

Modulation of DNA Ligase and Restriction Enzyme Activities

The incorporation of 6-thioguanine (S6G), the nucleobase of 6-TGTP, into DNA significantly impacts the activity of enzymes that interact with the DNA backbone, such as DNA ligases and restriction endonucleases.

DNA Ligase Inhibition:

DNA ligases are essential enzymes that join breaks in the phosphodiester backbone of DNA, a critical step in DNA replication, repair, and recombination. wikipedia.org Research has demonstrated that the presence of S6G at the 3' terminus of a DNA strand severely inhibits the sealing of nicks by various DNA ligases.

In one study, the ability of T4 DNA ligase, as well as human DNA ligase I from HeLa and calf thymus, to ligate a DNA strand with a 3'-S6G terminus to an adjacent 5'-phosphate was markedly reduced compared to a control strand with a normal 3'-guanine. nih.gov This inhibition suggests that the incorporation of S6G at the 3' end of Okazaki fragments could disrupt lagging strand DNA synthesis, a key process in DNA replication. nih.gov The direct inhibition of DNA ligase contributes to the cytotoxic effects of thiopurines. srce.hr

Table 1: Effect of 6-Thioguanine on DNA Ligase Activity

| DNA Ligase Source | Substrate | Observed Effect | Reference |

| T4 Phage | Nicked duplex DNA with 3'-S6G-OH | Severely inhibited ligation | nih.gov |

| HeLa Cells (Human) | Nicked duplex DNA with 3'-S6G-OH | Severely inhibited ligation | nih.gov |

| Calf Thymus (Bovine) | Nicked duplex DNA with 3'-S6G-OH | Severely inhibited ligation | nih.gov |

Alteration of Restriction Enzyme Cleavage:

Restriction endonucleases are enzymes that recognize specific DNA sequences and cleave the DNA at or near these sites. The incorporation of S6G into DNA can alter these DNA-protein interactions, leading to poor cleavage by some restriction enzymes. nih.gov This effect has been observed to be independent of whether the S6G is located at the recognition site or the cleavage site of the enzyme. nih.gov This indicates a more general structural or chemical interference with the enzyme's function rather than a specific disruption of recognition sequence binding. The poor cleavage of S6G-containing DNA by certain restriction enzymes further highlights the altered DNA-protein interactions resulting from the incorporation of this modified base. nih.gov

Influence on RNase H Activity

RNase H is an enzyme that specifically degrades the RNA strand of a DNA-RNA hybrid duplex. This activity is crucial in processes such as the removal of RNA primers during DNA replication.

Table 2: Impact of 6-Thioguanine on RNase H Activity

| Enzyme | Substrate | Effect of 6-Thioguanosine Incorporation | Consequence | Reference |

| Human RNase H | DNA-RNA Duplex | Inhibition of RNA cleavage | Termination of gene transcription | srce.hroup.comoup.com |

Cellular and Subcellular Consequences of 6 Thioguanosine Triphosphate

DNA Integrity and Repair Mechanisms

The integration of 6-thioguanine (B1684491) (6-TG) into DNA, in place of guanine (B1146940), serves as a latent lesion that triggers significant genotoxic stress upon subsequent cellular activities. caymanchem.comoup.com

The presence of 6-TG in the DNA template leads to multiple forms of damage, including single- and double-strand breaks (SSBs and DSBs), DNA cross-linking, sister chromatid exchanges (SCE), and large-scale chromosomal aberrations. oup.comtandfonline.com A comparative study in human colorectal cancer cells revealed that while DSBs are produced comparably in both mismatch repair-proficient (MMR+) and deficient (MMR-) cells, SSBs are notably more frequent and persistent in MMR+ cells. nih.govaacrjournals.org The formation of these SSBs is temporally correlated with the cytotoxic effects of the compound. nih.govaacrjournals.org

Furthermore, the incorporation of 6-TG into DNA renders the cell susceptible to other forms of damage. When cells containing 6-TG-substituted DNA are exposed to UVA radiation, efficient DNA interstrand crosslinking (ICL) occurs. nih.gov This photochemical process can form crosslinks between two closely located 6-TG bases or between 6-TG and other bases on the opposite strand. nih.gov UVA irradiation also promotes the covalent attachment of nuclear proteins, including the replication processivity factor PCNA, to the 6-TG-containing DNA, forming DNA-protein crosslinks. oup.com

The cumulative DNA damage manifests as significant chromosomal instability. Treatment with 6-TG is known to induce sister chromatid exchanges and chromosomal aberrations. tandfonline.comacs.orgnih.gov Studies have shown that MMR-proficient cells exhibit a higher frequency of chromosomal aberrations following 6-TG treatment compared to MMR-deficient cells, underscoring the role of the repair process itself in generating these large-scale damages. oup.com

| Type of DNA Damage | Key Research Findings | References |

|---|---|---|

| Single-Strand Breaks (SSBs) | More frequent and longer-lived in MMR-proficient cells compared to MMR-deficient cells. Temporally correlated with G2-M arrest and cell death. | nih.gov, aacrjournals.org |

| Double-Strand Breaks (DSBs) | Produced in both MMR-proficient and MMR-deficient cells, peaking within one day of treatment. Not temporally related to the G2-M arrest in MMR+ cells. | nih.gov, aacrjournals.org |

| DNA Interstrand Crosslinking (ICL) | Induced by UVA irradiation in cells with 6-TG-substituted DNA. Activates the Fanconi Anemia (FA) pathway. | nih.gov |

| DNA-Protein Crosslinking | Occurs upon UVA irradiation of 6-TG containing DNA, covalently linking nuclear proteins to the DNA. | oup.com |

| Sister Chromatid Exchange (SCE) | Induced by 6-TG treatment, indicating chromosomal instability. | acs.org, nih.gov, tandfonline.com |

| Chromosomal Aberrations | Observed at a higher frequency in MMR-proficient cells, suggesting the repair process contributes to this damage. | oup.com |

The DNA Mismatch Repair (MMR) system is a major mediator of 6-TG's genotoxicity. nih.gov The cytotoxic mechanism begins after the incorporated 6-TG is methylated by S-adenosylmethionine, forming S6-methylthioguanine (S6mG) within the DNA strand. aacrjournals.orgnih.govtandfonline.com During the next round of DNA replication, this S6mG can mispair with thymine (B56734). oup.comacs.org

This S6mG:T mismatch is recognized by the MMR machinery, specifically the human MutSα heterodimer. acs.org However, instead of successfully repairing the lesion, the MMR system initiates a "futile repair cycle." nih.govresearchgate.net It repeatedly attempts to excise the thymine on the newly synthesized daughter strand, leading to the creation of persistent single-strand breaks, because the original S6mG lesion on the parental strand remains. tandfonline.comresearchgate.net This futile processing is the primary source of the long-lived SSBs that signal for downstream cellular responses. nih.govaacrjournals.org Consequently, cells deficient in MMR are significantly more resistant to the cytotoxic effects of 6-thioguanine because they cannot initiate this self-destructive repair process. oup.comnih.gov

The incorporation of 6-thioguanine into DNA can significantly disrupt epigenetic regulation by altering DNA methylation patterns. caymanchem.com Research shows that the presence of 6-TG in a CpG dinucleotide site perturbs the ability of DNA methyltransferases (DNMTs) to methylate the adjacent cytosine residue. caymanchem.comnih.gov In vitro studies using human DNMT1 and bacterial HpaII methyltransferases confirmed that 6-TG incorporation interferes with cytosine methylation. nih.gov

This interference leads to a broader effect in vivo, where treatment with 6-thioguanine can act as a DNA demethylating agent. caymanchem.comnih.gov Studies in Jurkat T cells demonstrated that treatment with 6-thioguanine leads to a significant decrease in global cytosine methylation. nih.gov This effect appears to be driven by a reduction in DNMT activity rather than alterations in the levels of the methyl donor S-adenosylmethionine (SAM). scispace.com

Role of DNA Mismatch Repair (MMR) System in Response to 6-Thioguanine Incorporated DNA

Regulation of Cell Cycle Progression

The DNA damage induced by 6-thioguanine and processed by the MMR system triggers robust cell cycle checkpoint responses, leading to a halt in cell division.

A hallmark of 6-TG cytotoxicity in MMR-proficient cells is a prolonged arrest in the G2 phase of the cell cycle. nih.govnih.govumich.edu This G2/M arrest is a direct consequence of the persistent single-strand breaks generated by the futile MMR processing of 6-TG-containing DNA. nih.govaacrjournals.orgresearchgate.net The signaling cascade responsible for this checkpoint activation involves the ATR (Ataxia telangiectasia-related) and Chk1 kinases. researchgate.netnih.gov In MMR-proficient cells, the DNA damage activates the ATR-Chk1 pathway, which in turn enforces the G2/M checkpoint, preventing the cell from entering mitosis with damaged DNA. nih.gov This arrest can be sustained for several days and is often a prelude to apoptosis. nih.govaacrjournals.orgnih.gov

| Cellular Consequence | Mechanism | Key Signaling Pathway | References |

|---|---|---|---|

| G2/M Cell Cycle Arrest | Triggered by persistent single-strand breaks (SSBs) resulting from futile MMR processing of 6-TG:T mismatches. | ATR-Chk1 Pathway | nih.gov, researchgate.net, nih.gov, aacrjournals.org |

Modulation of Cellular Processes

Impact on Transcription and Gene Expression Regulation

The incorporation of 6-thioguanosine (B559654) triphosphate (6-TGTP) into cellular processes profoundly affects transcription and the subsequent regulation of gene expression. As an analog of guanosine (B1672433) triphosphate (GTP), 6-TGTP can be utilized by RNA polymerase during the synthesis of RNA. patsnap.comsmpdb.ca This direct integration into the nascent RNA chain is a primary mechanism of its action. Research indicates that 6-TGTP can bind to the guanine nucleotide-binding site on RNA polymerase, which can lead to a blockage of transcription, resulting in a decreased volume of messenger RNA (mRNA) and thereby hindering protein production. biosynth.comcymitquimica.com

Beyond simple incorporation, the metabolic fate of the thiopurine base within the cell dictates its impact. While the initial integration of 6-thioguanine (SG) itself is only marginally disruptive to the progression of RNA polymerase, its subsequent methylation product, S6-methylthioguanine (S6mG), exerts a more significant effect. nih.gov Studies have demonstrated that when S6mG is present on the transcribed DNA strand, it acts as a potent impediment to transcription elongation. nih.gov Furthermore, S6mG induces "transcriptional mutagenesis," a process where it causes RNA polymerase to misincorporate nucleotides, leading to the synthesis of mutant transcripts, particularly G-to-A mutations. nih.gov

The influence of 6-TGTP extends to post-transcriptional modifications as well. In acute lymphoblastic leukemia cells, treatment with 6-thioguanine was found to increase adenosine-to-inosine (A-to-I) editing in specific transcripts. researchgate.net This effect was attributed to the upregulation of the editing enzyme adenosine (B11128) deaminase 2 acting on RNA (ADAR2), highlighting a novel mechanism by which thiopurines can alter the cellular transcriptome. researchgate.net

Investigations into global gene expression have revealed correlations between the levels of 6-thioguanine nucleotides (6-TGN) and the expression of specific genes. For instance, a positive correlation has been observed between the concentration of 6-TGN and the expression of RAC1, a gene encoding a key signaling GTPase. diva-portal.org Conversely, a negative correlation was found with HPRT1, the gene for a crucial enzyme in the thiopurine metabolic pathway. diva-portal.org

Table 1: Research Findings on the Impact of 6-Thioguanosine Triphosphate on Transcription

| Molecular Target/Process | Key Molecule(s) | Observed Effect in Research Models | Reference |

|---|---|---|---|

| RNA Synthesis | 6-TGTP, RNA Polymerase | Binds to the guanine nucleotide-binding site on RNA polymerase, inhibiting transcription and reducing mRNA levels. | biosynth.comcymitquimica.com |

| Transcription Elongation | S6-methylthioguanine (S6mG) | Acts as a strong block to transcription elongation when present on the DNA template. | nih.gov |

| Transcription Fidelity | S6-methylthioguanine (S6mG) | Causes transcriptional mutagenesis, leading to the generation of mutant transcripts (G→A mutations). | nih.gov |

| RNA Editing | ADAR2 | Upregulates the ADAR2 enzyme, increasing adenosine-to-inosine (A-to-I) editing in certain RNA transcripts. | researchgate.net |

| Gene Expression | RAC1, HPRT1 | 6-TGN levels correlate positively with RAC1 expression and negatively with HPRT1 expression. | diva-portal.org |

Effects on Protein Synthesis

The impact is not merely quantitative. The incorporation of 6-thioguanine into the RNA molecule itself can impair its function. patsnap.com This results in aberrant or dysfunctional RNA that may not be translated efficiently or may produce non-functional proteins. Furthermore, research into the structure of mRNA has shown that the 5' cap is crucial for initiating translation. Studies using cap analogs containing 6-thioguanosine have demonstrated that its presence can alter the binding affinity for essential translation initiation factors, such as eIF4E. rsc.orgresearchgate.net Since the binding of eIF4E to the mRNA cap is a rate-limiting step in translation, interference at this stage can significantly hamper protein synthesis.

Table 2: Research Findings on the Effects of this compound on Protein Synthesis

| Mechanism | Key Molecule(s) | Consequence for Protein Synthesis | Reference |

|---|---|---|---|

| Reduced mRNA Template | 6-TGTP, RNA Polymerase | Inhibition of transcription leads to lower levels of mRNA, resulting in decreased overall protein synthesis. | biosynth.comcymitquimica.com |

| Dysfunctional RNA | 6-thioguanine-containing RNA | Incorporation of the analog into the RNA chain disrupts its structure and function, impairing the translation process. | patsnap.com |

| Altered Translation Initiation | 6-thioguanosine in mRNA cap, eIF4E | Presence of 6-thioguanosine in the 5' cap can affect binding to the eIF4E initiation factor, inhibiting the start of translation. | rsc.orgresearchgate.net |

Induction of Apoptosis Pathways in Research Models

This compound and its parent compound, 6-thioguanine, are potent inducers of apoptosis (programmed cell death) through multiple, interconnected cellular pathways. A primary mechanism involves its incorporation into DNA as deoxy-6-thioguanosine triphosphate (6-dGTP). patsnap.comsmpdb.ca Once integrated, the 6-thioguanine base can be methylated to form S6-methylthioguanine. nih.govmdpi.com During subsequent rounds of DNA replication, this modified base frequently mispairs with thymine instead of cytosine. mdpi.com This mismatch is recognized by the DNA Mismatch Repair (MMR) system. patsnap.com The persistent, futile attempts by MMR proteins to excise the mismatch on the newly synthesized strand lead to the accumulation of DNA strand breaks and a prolonged arrest of the cell cycle, typically in the G2/M phase, which ultimately culminates in apoptosis. patsnap.comnih.govaacrjournals.org

A second, distinct pathway of apoptosis induction is the direct inhibition of the small GTPase, Rac1. researchgate.netresearchgate.net Research has shown that 6-TGTP can bind to Rac1 in place of GTP. mdpi.com This binding event blocks the activation of Rac1 by its specific guanine nucleotide exchange factor (GEF), Vav, effectively converting a T-cell co-stimulatory signal into a pro-apoptotic one. mdpi.comnih.gov The inhibition of Rac1 disrupts critical downstream signaling cascades, including the JNK pathway, and promotes a mitochondrial pathway of T-cell apoptosis. nih.govaai.org

Thiopurines also induce apoptosis via epigenetic mechanisms. Studies in breast cancer cell lines have shown that 6-thioguanine can inhibit the activity of DNA methyltransferase 1 (DNMT1). frontiersin.orgnih.gov This inhibition leads to the demethylation and reactivation of pro-apoptotic genes that were previously silenced, such as FAS, DAXX, and CASP8, thereby triggering the extrinsic apoptosis pathway. frontiersin.orgnih.gov

Finally, the cytotoxic effects extend to the powerhouses of the cell, the mitochondria. 6-thioguanine is readily incorporated into mitochondrial DNA (mtDNA), where it is susceptible to oxidation. nih.gov This oxidized 6-TG damages the mtDNA, inhibits its replication and transcription, and leads to a decline in the synthesis of essential mitochondrial proteins. nih.gov The resulting mitochondrial dysfunction is another significant contributor to the induction of apoptosis. mdpi.comnih.gov

Table 3: Research Findings on Apoptosis Pathways Induced by 6-Thioguanine Metabolites

| Apoptosis Pathway | Key Molecular Players | Mechanism in Research Models | Reference |

|---|---|---|---|

| DNA Mismatch Repair (MMR) Dependent | 6-dGTP, S6-methylthioguanine, MMR proteins (e.g., MSH2, MSH6) | Incorporation into DNA and subsequent methylation leads to mispairing, recognized by MMR, causing DNA breaks, cell cycle arrest, and apoptosis. | patsnap.comnih.govmdpi.com |

| GTPase Inhibition | 6-TGTP, Rac1, Vav | 6-TGTP binds to Rac1, preventing its activation by the GEF Vav, which triggers T-cell apoptosis. | researchgate.netmdpi.comnih.gov |

| Epigenetic Regulation | DNMT1, FAS, DAXX, CASP8 | Inhibits DNMT1, leading to demethylation and re-expression of silenced pro-apoptotic genes. | frontiersin.orgnih.gov |

| Mitochondrial Damage | 6-thioguanine in mtDNA, DNA Pol-γ | Incorporation into mitochondrial DNA leads to oxidation, inhibiting mtDNA replication/transcription, causing mitochondrial dysfunction and cell death. | mdpi.comnih.gov |

Structural and Biophysical Studies of 6 Thioguanosine Triphosphate Interactions

Conformational Analysis of 6-Thioguanosine (B559654) Triphosphate in Solution

Detailed high-resolution structural studies focusing exclusively on the conformational dynamics of isolated 6-Thioguanosine triphosphate (6-thio-GTP) in an aqueous solution are not extensively covered in available literature. However, theoretical and experimental studies on its base, 6-thioguanine (B1684491) (6SG), provide insights into its physicochemical properties that govern its behavior in solution.

Quantum chemical calculations have characterized the electronic properties of 6-thioguanine, revealing it to be a highly polar molecule with a dipole moment of 7.3 Debye, which is even larger than that of natural guanine (B1146940). wiley.com This significant polarity suggests strong interactions with polar solvents like water. The substitution of the oxygen at the 6-position with a sulfur atom increases the molecule's polarizability. wiley.com While the 6-thio group is a poorer hydrogen bond acceptor than the carbonyl group of guanine, it is also very poorly hydrated in comparison. oup.comcore.ac.uk These properties—high polarity, altered hydration patterns, and different hydrogen bonding capabilities—are fundamental to the conformational preferences of 6-thio-GTP in solution and its subsequent interactions with nucleic acids and proteins. During NMR studies, the H8 proton of 6SG was observed to exchange slowly, indicating a stable purine (B94841) ring conformation on the NMR timescale. oup.com

Structural Analysis of Nucleic Acids Containing 6-Thioguanine Residues

The metabolic conversion of thiopurine prodrugs leads to the formation of 6-thio-deoxyguanosine triphosphate, which is then incorporated into DNA. colby.edunih.gov The structural and stability consequences of this incorporation are critical to its biological effects.

The substitution of guanine with 6-thioguanine (S6G) in a DNA duplex has a moderate destabilizing effect. oup.comnih.gov This is experimentally observed as a decrease in the melting temperature (Tm) of the DNA. Studies have reported a Tm decrease of approximately 3°C to 6°C upon S6G incorporation. nih.govoup.com The thermodynamic basis for this destabilization is a less favorable Gibbs free energy (ΔG°) of duplex formation. For a duplex containing an S6G•C pair, the ΔG° at 37°C is less favorable by about 1 kcal/mol compared to the unmodified G•C pair. oup.com

| Duplex Type | Tm (°C) | ΔH° (kcal/mol) | ΔS° (kcal/mol·K) | ΔG°37°C (kcal/mol) |

|---|---|---|---|---|

| Unmodified (G•C) | 52.3 | -76.4 | -0.211 | -11.1 |

| Modified (S6G•C) | 49.3 | -76.8 | -0.215 | -10.1 |

| Mismatch (G•T) | 36.1 | -67.6 | -0.191 | -8.4 |

Data sourced from Bohon and de los Santos (2005). oup.com Parameters were determined for 1.0 × 10-4 M DNA concentration.

The replacement of the C6-oxygen of guanine with a larger and less electronegative sulfur atom directly impacts hydrogen bonding. oup.comresearchgate.net Theoretical calculations predict that this substitution weakens the hydrogen bonds in a base pair. oup.com

Pairing with Cytosine (C): When paired with cytosine, S6G can still form a Watson-Crick-like base pair. colby.eduoup.comresearchgate.net However, NMR data reveals that these hydrogen bonds are weakened compared to a canonical G•C pair. nih.gov This is evidenced by a significant upfield shift (approx. 1.13 ppm) of the S6G imino proton resonance and a large increase in its exchange rate with water, indicating a less stable, more dynamic base pair. nih.govresearchgate.net

Pairing with Thymine (B56734) (T): When S6G is positioned opposite a thymine, it forms a wobble-type base pair. oup.comresearchgate.netnih.gov In this conformation, the thymine is displaced towards the major groove while the S6G is shifted towards the minor groove. researchgate.netnih.gov Surprisingly, some thermal dependence experiments have suggested that an S6G•T mismatch can be more stable than an S6G•C pair within certain duplex contexts. researchgate.netnih.gov

The effect of S6G on G-quadruplex structures is profound and inhibitory. Multiple studies have conclusively shown that the presence of even a single S6G residue can block or prevent the formation of G-quadruplex DNA. oup.comnih.govresearchgate.netresearchgate.net G-quadruplexes, which are found in telomeric regions and gene promoter sequences, are stabilized by Hoogsteen hydrogen bonds within stacked G-quartets and coordinated cations in a central channel.

The inhibitory mechanism of S6G is twofold:

Electronic and Steric Disruption: The sulfur atom at the 6-position is a weaker hydrogen bond acceptor than oxygen, and its increased atomic radius destabilizes the precise geometry of the Hoogsteen hydrogen bonding required to form a G-quartet. oup.comresearchgate.net

Cation Destabilization: Molecular dynamics simulations suggest that the bulky thio-group expels the essential monovalent cations from the central channel of the quadruplex stem, leading to the collapse of the entire structure. wiley.comcore.ac.uk

This disruption of G-quadruplexes, particularly in telomeres, has been proposed as a key mechanism contributing to the delayed cytotoxicity of thiopurine drugs. oup.comnih.govaacrjournals.org

Alterations in Hydrogen Bonding Patterns

Protein-Ligand Interactions with this compound and its Metabolites

6-Thio-GTP and its related metabolites interact with several key cellular proteins, which is central to their biological activity. These interactions range from competitive inhibition of signaling proteins to recognition by DNA repair machinery and metabolic enzymes.

A primary molecular target of 6-thio-GTP is the small GTPase Rac1, a critical regulator of numerous cellular processes. oup.comjci.orgnih.gov Studies have shown that 6-thio-GTP competes with endogenous GTP for binding to Rac1. oup.comjci.org This binding event acts as a specific blockade of Rac1 activation. jci.orgnih.gov The mechanism involves 6-thio-GTP diminishing the interaction between Rac1 and its activating protein, the guanosine (B1672433) exchange factor Vav1. oup.com This leads to the accumulation of Rac1 in an inactive state, bound to 6-thio-guanosine diphosphate (B83284) (6-thio-GDP), which is formed upon hydrolysis. oup.comaai.org While 6-thio-GTP can also bind to other small GTPases like RhoA and Cdc42, its inhibitory effect is highly specific for Rac1 activation. aai.orgcaymanchem.com

Other significant protein interactions include:

NUDT15 (Nudix Hydrolase 15): This enzyme has been identified as a key regulator of thiopurine metabolism. NUDT15 hydrolyzes active 6-thio-GTP and 6-thio-dGTP to their respective monophosphate forms, thereby inactivating the drug. nih.govrcsb.org The crystal structure of NUDT15 in complex with the product 6-thio-GMP has been solved, providing a detailed view of this interaction. nih.govrcsb.orgdiva-portal.org

hMutSα: After S6G is incorporated into DNA, it can be methylated to form S6-methylthioguanine. This lesion, when mispaired with thymine (T), is specifically recognized and bound by the human mismatch repair heterodimer, hMutSα. acs.org This binding event is thought to trigger a futile repair cycle, contributing to the drug's cytotoxicity. acs.org

| Protein | Ligand | Nature of Interaction | Functional Consequence |

|---|---|---|---|

| Rac1 | 6-Thio-GTP | Competitive binding at GTP site | Inhibition of Rac1 activation; accumulation of inactive 6-Thio-GDP-Rac1. oup.comjci.orgaai.org |

| NUDT15 | 6-Thio-GTP / 6-Thio-dGTP | Enzymatic hydrolysis | Inactivation of the active metabolites to monophosphates. nih.govrcsb.org |

| hMutSα | S6-methylthioguanine•T mispair in DNA | Binding by mismatch repair complex | Initiation of a futile mismatch repair cycle, leading to cytotoxicity. acs.org |

Pharmacogenomic Research and Genetic Modulators of 6 Thioguanosine Triphosphate Metabolism and Action

Investigating Polymorphisms in Thiopurine Metabolizing Enzymes

Genetic variations in several key enzymes can drastically alter the concentration of 6-thioguanosine (B559654) triphosphate and other thiopurine metabolites, influencing both the efficacy and the side effects of treatment.

Thiopurine S-Methyltransferase (TPMT) Polymorphisms and Metabolic Profiles

Thiopurine S-methyltransferase (TPMT) is a critical enzyme that catalyzes the S-methylation of thiopurines, including 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), leading to their inactivation. nih.govwikipedia.org Genetic polymorphisms in the TPMT gene can lead to decreased or absent enzyme activity. wikipedia.orgwiley.com Individuals with low TPMT activity metabolize thiopurines at a slower rate, resulting in a shift towards the production of higher levels of 6-thioguanine nucleotides, including 6-thioguanosine triphosphate. wiley.comnih.gov

Numerous studies have demonstrated a strong inverse correlation between TPMT activity and 6-TGN concentrations. nih.gov Patients with intermediate or low TPMT activity exhibit significantly elevated levels of TGNs compared to those with normal TPMT activity. pharmgkb.org For instance, one study reported median TGN levels of 138 pmol/8x10^8 RBC in normal metabolizers, 248 in intermediate metabolizers, and a striking 1326 in poor metabolizers. pharmgkb.org This increased accumulation of active metabolites in individuals with deficient TPMT activity heightens the risk of myelosuppression. wikipedia.orgwiley.com Consequently, TPMT genotyping or phenotyping is now a standard practice to guide thiopurine dosing. wiley.comsrce.hr

Several variant alleles of TPMT have been identified, with TPMT2, TPMT3A, and TPMT3C being the most common ones associated with reduced enzyme function in various populations. wiley.comresearchgate.net The frequencies of these alleles can differ among ethnic groups. wiley.com For example, TPMT3C is more prevalent in Asian populations, while TPMT*3A is more common in Caucasians. wiley.comresearchgate.net

| TPMT Allele | Associated Phenotype | Effect on 6-TGN Levels | Reference |

| TPMT2 | Decreased activity | Increased | pharmgkb.orgresearchgate.net |

| TPMT3A | Decreased activity | Increased | wiley.compharmgkb.org |

| TPMT*3C | Decreased activity | Increased | wiley.compharmgkb.org |

Nudix Hydrolase Motif 15 (NUDT15) Variants and Nucleotide Hydrolysis

Nudix hydrolase 15 (NUDT15) has emerged as another crucial enzyme in thiopurine metabolism. It functions by hydrolyzing the active thiopurine metabolites, 6-thio-GTP and 6-thio-deoxyguanosine triphosphate (6-thio-dGTP), converting them back to their less active monophosphate forms. nih.govnih.govresearchgate.net This action effectively reduces the pool of cytotoxic triphosphates available for incorporation into DNA and RNA. nih.govirjournal.org

Genetic variants in the NUDT15 gene, particularly the R139C (c.415C>T) variant, have been strongly associated with thiopurine intolerance, especially in Asian populations. nih.govijbc.ir This variant leads to a significant reduction in NUDT15 protein stability and enzymatic activity. nih.govresearchgate.net Consequently, individuals carrying NUDT15 risk variants are unable to efficiently deactivate this compound, leading to its accumulation and an increased risk of severe leukopenia. nih.govirjournal.org Studies have shown that NUDT15 knockout in cell lines and mouse models results in increased incorporation of thioguanine into DNA. nih.govijbc.ir

Interestingly, some research suggests that NUDT15 variants may cause leukopenia through a mechanism that is not directly correlated with the total 6-TGN levels measured in red blood cells, as these measurements often include the mono-, di-, and triphosphate forms collectively. nih.govirjournal.org This highlights the importance of understanding the specific impact of NUDT15 on the triphosphate metabolites.

| NUDT15 Variant | Effect on Enzyme Activity | Consequence for 6-Thio-GTP/dGTP | Reference |

| R139C (c.415C>T) | Decreased protein stability and activity | Increased levels | nih.govnih.gov |

| Other risk variants | Reduced function | Increased levels | ijbc.ir |

Inosine (B1671953) Triphosphate Pyrophosphatase (ITPA) Genotypes and Metabolic Outcomes

Inosine triphosphate pyrophosphatase (ITPA) is an enzyme that hydrolyzes inosine triphosphate (ITP) and other nucleotide triphosphates. In the context of thiopurine metabolism, ITPA prevents the accumulation of 6-thioinosine triphosphate (6-TITP), a metabolite formed from 6-thioinosine monophosphate (6-TIMP). nih.govpharmascigroup.usnih.gov Polymorphisms in the ITPA gene that lead to reduced or deficient enzyme activity can result in the accumulation of 6-TITP. wiley.comnih.gov

Other Genetic Variations (e.g., IMPDH, XDH, ABCC5, ABCB1, ADK, SLC29A1, TYMS, ATIC) Affecting Thioguanine Nucleotide Levels

Beyond the well-established roles of TPMT and NUDT15, research has explored the influence of genetic variations in a host of other genes involved in the broader metabolic pathway of thiopurines and related cellular processes.

Inosine-5´-monophosphate dehydrogenase (IMPDH) : This enzyme is involved in the conversion of 6-TIMP towards the formation of 6-TGNs. pharmgkb.orgtandfonline.com Polymorphisms in IMPDH genes, such as IMPDH1 and IMPDH2, could theoretically alter the production of thioguanine nucleotides. nih.govtandfonline.com One study identified an association between variants in IMPDH1 and IMPDH2 and lymphopenia in pediatric IBD patients. nih.gov Another study found an association between an IMPDH2 polymorphism and thiopurine metabolism in Korean patients with Crohn's disease. nih.gov

Xanthine (B1682287) Dehydrogenase (XDH) : XDH is involved in the catabolism of thiopurines. nih.govfrontiersin.org Variations in the XDH gene could potentially shift the metabolic balance, affecting the amount of substrate available for conversion into active TGNs.

ATP-binding cassette (ABC) transporters : Efflux transporters like ABCC5 and ABCB1 are involved in moving drugs and their metabolites out of cells. nih.govnih.gov Polymorphisms in the genes encoding these transporters, such as ABCC5 and ABCB1, have been associated with altered 6-thioguanine nucleotide levels. nih.gov

Adenosine (B11128) Kinase (ADK) and Solute Carrier Family 29 Member 1 (SLC29A1) : These genes are involved in nucleotide transport and metabolism. Specific polymorphisms in ADK and SLC29A1 have been linked to neutropenia in patients treated with thiopurines. nih.gov

Thymidylate Synthase (TYMS) and 5-Aminoimidazole-4-Carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) : These enzymes are part of the folate metabolism pathway, which can indirectly influence thiopurine metabolism. A variant in TYMS was associated with neutropenia, and polymorphisms in ATIC were linked to thiopurine metabolism. nih.govnih.gov

| Gene | Function | Polymorphism Association | Reference |

| IMPDH1/2 | Conversion of 6-TIMP to TGNs | Lymphopenia, altered metabolism | nih.govtandfonline.comnih.gov |

| ABCC5 | Efflux transporter | Altered 6-TGN levels, leukopenia | nih.govnih.gov |

| ABCB1 | Efflux transporter | Altered 6-TGN levels | nih.gov |

| ADK | Nucleotide metabolism | Neutropenia | nih.gov |

| SLC29A1 | Nucleotide transport | Neutropenia | nih.gov |

| TYMS | Folate metabolism | Neutropenia | nih.gov |

| ATIC | Folate metabolism | Altered thiopurine metabolism | nih.gov |

Methodologies for Genetic Polymorphism Screening in Research Settings

A variety of methodologies are employed in research settings to screen for the genetic polymorphisms that influence this compound metabolism. The choice of method often depends on the specific variants being investigated, the required throughput, and available resources.

Commonly used techniques include:

Polymerase Chain Reaction (PCR)-based methods : These are widely used due to their relative simplicity and cost-effectiveness. zu.edu.pk Variations include allele-specific PCR, PCR-Restriction Fragment Length Polymorphism (RFLP), and real-time PCR (e.g., TaqMan genotyping, LightSNiP). srce.hrresearchgate.netzu.edu.pk These methods are excellent for targeted analysis of known, common single nucleotide polymorphisms (SNPs).

DNA Sequencing : Direct (Sanger) sequencing is considered the gold standard for mutation detection as it provides the complete nucleotide sequence of a specific DNA region, allowing for the identification of both known and novel variants. researchgate.netresearchgate.net Next-generation sequencing (NGS) technologies offer high-throughput capabilities, enabling the simultaneous analysis of multiple genes or even the entire genome.

Multiplexed Assays : Techniques like the SNaPshot method allow for the simultaneous genotyping of multiple SNPs in a single reaction, increasing efficiency for screening panels of relevant variants. researchgate.net High-resolution melting analysis (HRMA) is another method that can be used for multiplexed screening of variants in genes like TPMT and ITPA. researchgate.net

Mass Spectrometry-based Genotyping : Systems like the MassARRAY system can be used for large-scale screening of dozens to hundreds of genetic polymorphisms simultaneously, which is particularly useful for exploratory pharmacogenomic studies. nih.gov

In addition to genotyping, phenotyping assays that measure the actual enzyme activity, such as for TPMT, are also used. srce.hr These can be particularly valuable as they capture the net effect of all genetic and non-genetic factors on enzyme function. srce.hr

Elucidating the Molecular Basis of Variable Responses to this compound

The variable clinical responses to thiopurine therapy are a direct consequence of the complex interplay between genetic and non-genetic factors that dictate the ultimate concentration and activity of this compound at its cellular targets. The molecular basis for this variability lies in the inherited differences in the efficiency of the metabolic pathways.

Genetic Predisposition to High TGNs : Individuals with low-activity variants of TPMT or NUDT15 are genetically predisposed to accumulating high intracellular levels of this compound and its deoxy-analogue. nih.govpharmgkb.orgnih.gov This leads to greater incorporation into DNA and RNA and more potent inhibition of key cellular processes, such as Rac1 signaling. nih.govfrontiersin.org While this can enhance the therapeutic effect, it also significantly increases the risk of dose-limiting toxicities like myelosuppression. wikipedia.orgwiley.com

Metabolic Shunting : Polymorphisms in enzymes like IMPDH or transporters such as ABCC5 can influence the metabolic flux, shunting precursors either toward or away from the production of this compound. nih.govtandfonline.com For example, reduced IMPDH activity could theoretically lower the conversion of 6-TIMP to TGNs, potentially leading to reduced efficacy. tandfonline.com

Differential Metabolite Profiles : Research has shown that not just the total amount of 6-TGNs, but the relative proportions of the mono-, di-, and triphosphate forms may be important. nih.govnih.gov One study found that high levels of the active this compound correlated with a good clinical response, whereas an accumulation of its precursor, 6-thioguanosine diphosphate (B83284), was associated with poorer outcomes. nih.gov This suggests that the final phosphorylation step, catalyzed by nucleoside diphosphate kinases, could be another point of variable regulation. pharmgkb.orgpharmgkb.org

In essence, the pharmacogenomic landscape of an individual provides a blueprint for their unique thiopurine metabolic profile. By elucidating the molecular consequences of key genetic polymorphisms in enzymes like TPMT, NUDT15, and others, researchers can better understand why some patients respond well to standard doses, while others experience treatment failure or severe toxicity. This knowledge is fundamental to the ongoing development of personalized dosing strategies aimed at optimizing the therapeutic window of thiopurine drugs by controlling the levels of this compound.

Research Methodologies and Experimental Models for Studying 6 Thioguanosine Triphosphate

Analytical Techniques for Quantitative Determination of 6-Thioguanosine (B559654) Triphosphate and Related Metabolites

Accurate quantification of 6-TGTP and other thiopurine metabolites is crucial for both research and clinical monitoring. Several analytical techniques have been developed and refined for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiopurine metabolites, including 6-TGTP. ukm.mynih.govnih.gov HPLC methods have been developed to separate and quantify thiopurine mono-, di-, and triphosphates in biological samples, particularly in red blood cells (RBCs). nih.govdiva-portal.org These methods often involve derivatization of the thioguanine nucleotides (TGNs), for instance with potassium permanganate, to enhance detection. nih.govdiva-portal.org The separation is typically achieved using ion-pairing liquid chromatography with agents like tetrabutylammonium (B224687) ions, followed by UV absorption and fluorescence detection. nih.govdiva-portal.org

One validated HPLC method demonstrated the ability to measure thioguanosine monophosphate (TGMP), thioguanosine diphosphate (B83284) (TGDP), and 6-TGTP, with a limit of quantification for 6-TGTP being 2 pmol/8x10^8 RBCs. diva-portal.org Another rapid and sensitive HPLC assay allows for the detection of 6-thioinosine monophosphate, 6-thiouric acid, and thioguanosine nucleotides with a sensitivity of 5-10 pmol. nih.gov Research has shown that 6-TGTP is the primary metabolite of 6-mercaptopurine (B1684380) found in red blood cells. nih.gov HPLC techniques are considered reliable and applicable for routine practice in monitoring thiopurine therapy. nih.govresearchgate.net

Table 1: HPLC Methods for 6-TGTP and Metabolite Analysis

| Method | Analytes Measured | Detection Limit/LOQ | Key Features | Reference |

| Ion-Pairing HPLC | TGMP, TGDP, 6-TGTP, meTIMP, meTIDP, meTITP | LOQ for 6-TGTP: 2 pmol/8x10^8 RBC | Derivatization with potassium permanganate; UV and fluorescence detection. | diva-portal.org |

| Reversed-Phase HPLC | 6-thioinosinic acid, 6-thioguanine (B1684491) nucleotides (6TGNs) | --- | Specific extraction via phenyl mercury adduct formation; UV detection. | nih.gov |

| HPLC with UV Detection | 6-thioinosine monophosphate, 6-thiouric acid, 6-thioguanosine mono-, di-, and triphosphates | Sensitivity: 5-10 pmol | Batch-chromatographic procedure using a mercurial cellulose (B213188) resin. | nih.gov |

| HPLC-UV | 6-TGN, 6-MMP | LOQ for 6-TG: 8 pmol/8 x 10^8 erythrocytes | Hydrolysis of metabolites; detection at 342 nm, 322 nm, and 303 nm. | scielo.br |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of thiopurine metabolites. This technique is particularly valuable for measuring DNA-incorporated 6-thioguanine (DNA-TG), which is considered a more direct indicator of therapeutic effect than red blood cell metabolites. nih.gov An LC-MS/MS method has been developed to quantify TG in as little as 1 µg of DNA. nih.gov This method involves the derivatization of samples to form etheno-thioguanine, which is then analyzed by LC-MS/MS. nih.gov

LC-MS/MS has also been employed for the simultaneous quantification of multiple thiopurine metabolites in red blood cells, including the mono-, di-, and triphosphate forms. nih.gov These methods provide a comprehensive profile of thiopurine metabolism. nih.gov The development of reliable LC-MS/MS methods is crucial for standardizing the monitoring of thiopurine therapy and reducing inter-laboratory variability. nih.govnih.gov The limit of quantification for 6-TGN using LC-MS/MS has been reported to be around 0.1 to 0.2 μmol/L, which corresponds to approximately 10-50 pmol/8 × 10^8 RBCs. nih.govnih.gov

Table 2: LC-MS/MS Method Parameters for Thiopurine Metabolite Analysis

| Parameter | DNA-TG Analysis | RBC-TGN Analysis | Reference |

| Sample Type | Nucleated blood cells (DNA) | Red blood cells (RBCs) | nih.govnih.gov |

| Sample Preparation | DNA extraction, derivatization with chloroacetaldehyde | RBC separation, hydrolysis | nih.govnih.gov |

| Instrumentation | LC-MS/MS with isotope-labeled internal standards | LC-MS/MS | nih.govnih.gov |

| Linearity Range | 10.0-5,000.0 fmol TG/µg DNA | --- | nih.gov |

| Lower Limit of Quantification (LLOQ) | --- | ~10-50 pmol/8 × 10^8 RBCs | nih.govnih.gov |

Fluorometric and Spectroscopic Assays

Fluorometric and spectroscopic assays provide alternative methods for quantifying thiopurine metabolites. A novel precolumn derivatization HPLC technique utilizes a fluorometric approach to quantify 6-thioguanine (6-TG) incorporated into DNA. nih.gov In this method, DNA is enzymatically broken down into 2'-deoxyribonucleosides, and the released 2'-deoxy-6-thioguanosine is derivatized with a fluorophore, 7-amino-4-methylcoumarin-3-acetic acid. nih.gov The resulting adduct is then separated by reversed-phase HPLC and quantified fluorometrically. nih.gov This assay demonstrates a linear response from 15 pmol to 60 fmol of 6-TG bases per microgram of DNA. nih.gov

Spectrophotofluorometric assays have also been used and compared with HPLC methods for measuring red blood cell 6TGN concentrations, showing a high degree of correlation (r = 0.991). nih.gov Additionally, UV absorption is a common detection method in HPLC analysis of thiopurine nucleotides, often used in conjunction with fluorescence. nih.govdiva-portal.org

Nucleic Acid Extraction and Quantification of Incorporated Thioguanine Residues (e.g., TUC-seq DUAL)

The quantification of thioguanine incorporated into nucleic acids is a critical measure of the compound's cytotoxic mechanism. nih.govacs.org This process begins with the extraction of DNA from cells, which can be achieved through various methods, including traditional phenol/chloroform extraction or the use of commercial kits like the MagNA Pure 96 system. nih.govbio-rad.com

A recently developed technique, TUC-seq DUAL (Thioguanosine Conversion sequencing DUAL), offers a powerful method for evaluating mRNA lifetime and quantifying the incorporation of 6-thioguanosine (6sG) into RNA. nih.govnih.gov This method involves metabolic labeling with two modified nucleosides, 6sG and 4-thiouridine (B1664626) (4sU), in sequential pulses. nih.gov Chemical treatment then converts 6sG to a 6-hydrazino-2-aminopurine derivative, which is read as adenosine (B11128) during RNA sequencing, and 4sU to cytidine (B196190). nih.govnih.gov By analyzing these conversions, researchers can distinguish between newly synthesized and pre-existing RNA, allowing for precise measurements of RNA synthesis and decay. nih.gov TUC-seq DUAL has been used to demonstrate the intracellular conversion of 6sGMP prodrugs into the bioactive 6-TGTP. acs.org

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable for investigating the cellular and molecular mechanisms of 6-TGTP. These models allow for controlled experiments to dissect the pathways affected by the compound.

Application of Cell Lines (e.g., H.Ep. 2 cells, RKO cells, T-cells)

Various cell lines have been instrumental in understanding the effects of 6-thioguanine and its metabolites.

H.Ep. 2 cells: Studies using human epidermoid carcinoma No. 2 (H.Ep. 2) cells have been crucial in examining the cytotoxic mechanisms of 6-thioguanine. capes.gov.brnih.gov Research in this cell line has helped to establish that the incorporation of 6-thioguanine into DNA is a key mechanism of its toxicity, as protection from cytotoxicity was observed when DNA synthesis was inhibited. capes.gov.brnih.gov

RKO cells: While specific studies focusing on 6-TGTP in RKO cells were not detailed in the provided context, this human colon carcinoma cell line is frequently used in cancer research to study DNA damage and repair pathways, which are highly relevant to the mechanism of action of thiopurines.

T-cells: T-lymphocytes are a primary target of thiopurine-based immunosuppressive therapy. mdpi.com Studies in primary human CD4+ T-cells have shown that 6-TGTP selectively inhibits the activation of Rac1, a small GTPase involved in T-cell signaling and apoptosis. caymanchem.com By binding to Rac1, 6-TGTP converts a co-stimulatory signal into an apoptotic one, leading to the death of activated T-cells. mdpi.comcaymanchem.com This mechanism is central to the immunosuppressive effects of thiopurines. mdpi.comtandfonline.com

Primary Cell Isolations (e.g., mouse splenocytes, human CD4+ T lymphocytes)

Primary cells isolated directly from living tissue provide a physiologically relevant context for studying the cellular effects of 6-Thio-GTP. Key findings have emerged from studies using immune cells such as mouse splenocytes and human CD4+ T lymphocytes.

In isolated mouse splenocytes, 6-Thio-GTP has been shown to inhibit T-cell receptor-stimulated proliferation and reduce CD28-dependent T-cell survival in vitro. researchgate.net This demonstrates its direct immunosuppressive potential at the cellular level.

Studies using primary human CD4+ T lymphocytes have been crucial in identifying the molecular target of azathioprine's immunosuppressive action. Research has shown that 6-Thio-GTP, the active metabolite, specifically blocks the activation of the small GTPase Rac1 upon CD28 costimulation, which is essential for T-cell activation. caymanchem.com This blockade is achieved through the binding of 6-Thio-GTP to Rac1 in place of guanosine (B1672433) triphosphate (GTP). caymanchem.com Further investigations revealed that 6-Thio-GTP selectively inhibits the activation of Rac1 and Rac2 over another related GTPase, Cdc42, in primary human CD4+ T cells. researchgate.netnih.gov This specific inhibition of Rac1 activation by 6-Thio-GTP is considered the molecular basis for the immunosuppressive effects of azathioprine (B366305) in these cells. researchgate.netcaymanchem.com In addition to T-cells, primary Human Umbilical Vein Endothelial Cells (HUVECs) have been used as a model to demonstrate that 6-Thio-GTP decreases Rac1 activation, leading to anti-inflammatory effects on the endothelium. nih.gov

Enzyme Kinetic and Interaction Assays

Enzyme kinetic and interaction assays are fundamental for understanding the metabolic pathways involving 6-Thio-GTP and its interactions with protein targets. These assays have provided precise quantitative data on enzyme efficiency and binding affinities.

A key enzyme in the metabolism of thiopurines is Nudix (nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15). This enzyme hydrolyzes the active metabolites 6-thio-dGTP and 6-Thio-GTP to their monophosphate forms, thereby tempering their cytotoxic and immunosuppressive effects. oup.comnih.gov Kinetic analyses have shown that NUDT15 has a much higher affinity for thioguanosine triphosphates than for their canonical counterparts, dGTP and GTP. oup.com The catalytic efficiency (kcat/KM) of wild-type NUDT15 is significantly higher for 6-thio-dGTP and 6-Thio-GTP compared to GTP and dGTP, indicating that the thiopurine metabolites are preferred substrates. oup.com

Table 1: Kinetic Parameters for Human NUDT15 WT Enzyme

| Substrate | K_M_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_M_ (μM⁻¹s⁻¹) |

|---|---|---|---|

| 6-thio-GTP | 1.8 | 0.29 | 0.16 |

| GTP | 254 | 0.14 | 0.00055 |

| 6-thio-dGTP | 1.9 | 0.44 | 0.23 |

| dGTP | 43 | 0.73 | 0.017 |

Data sourced from a 2017 study on NUDT15 hydrolysis. oup.com